molecular formula C13H12N4O B028876 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine CAS No. 126861-72-1

2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine

Cat. No. B028876
M. Wt: 240.26 g/mol
InChI Key: UGJXOCBVCWTJFP-UHFFFAOYSA-N
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Description

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, also known as PhIP, is one of the most abundant heterocyclic amines (HCAs) in cooked meat . It is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . It is also detected in products of animal origin, wine, beer, and smoked cheese .


Synthesis Analysis

PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ .


Molecular Structure Analysis

The molecular formula of PhIP is C13H12N4 . It belongs to the class of pyridine heterocyclic amines and has a certain polarity .


Chemical Reactions Analysis

The formation of PhIP is principally dependent on the temperature, heat transfer, and heating conditions . It is formed from heated products which contain sources of nitrogenous compounds, mainly heated foods of animal origin, such as proteins and creatine .


Physical And Chemical Properties Analysis

PhIP has a molecular weight of 224.26 . It has a pKa value of 5.6 and is insoluble in water under alkaline conditions .

Safety And Hazards

PhIP is considered a possible human carcinogen (class 2B) by the International Agency for Research on Cancer . It has been found to induce tumors in non-human primates and increase the risk of second-generation breast cancer . It is also reasonably anticipated to be a human carcinogen .

Future Directions

Future research could focus on strategies to inhibit the formation of PhIP. These strategies mainly include evaluating the effect of process parameters on PhIP formation and adding plant extracts or natural antioxidants to identify possible inhibitors . For example, Zanthoxylum bungeanum Maxim. leaf extract has been shown to be rich in polyphenols, which are efficient tools for inhibiting the formation of HAs .

properties

CAS RN

126861-72-1

Product Name

2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

4-(2-amino-1-methylimidazo[4,5-b]pyridin-5-yl)phenol

InChI

InChI=1S/C13H12N4O/c1-17-11-7-6-10(15-12(11)16-13(17)14)8-2-4-9(18)5-3-8/h2-7,18H,1H3,(H2,14,15,16)

InChI Key

UGJXOCBVCWTJFP-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N

Canonical SMILES

CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N

synonyms

4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol;  2-Amino-4’-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine; 

Origin of Product

United States

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